tert-Butyl (6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate
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Overview
Description
tert-Butyl (6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate: is a chemical compound with the molecular formula C11H20N2O3. It is a spirocyclic compound, which means it contains a unique ring structure where two rings share a single atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of tert-Butyl (6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- tert-Butyl (6-azaspiro[3.4]octan-2-yl)carbamate hydrochloride
- tert-Butyl 2-azaspiro[3.4]octan-6-ylcarbamate
- tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
Uniqueness: What sets tert-Butyl (6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate apart from similar compounds is its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl N-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-8-4-15-7-11(8)5-12-6-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
ZAPSOMCRRZRMKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC12CNC2 |
Origin of Product |
United States |
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